Cas no 2227902-69-2 ((2R)-4-(4-nitro-1H-pyrazol-3-yl)butan-2-amine)

(2R)-4-(4-nitro-1H-pyrazol-3-yl)butan-2-amine 化学的及び物理的性質
名前と識別子
-
- (2R)-4-(4-nitro-1H-pyrazol-3-yl)butan-2-amine
- 2227902-69-2
- EN300-1792745
-
- インチ: 1S/C7H12N4O2/c1-5(8)2-3-6-7(11(12)13)4-9-10-6/h4-5H,2-3,8H2,1H3,(H,9,10)/t5-/m1/s1
- InChIKey: NCQCFUMEDFEVNA-RXMQYKEDSA-N
- ほほえんだ: [O-][N+](C1C=NNC=1CC[C@@H](C)N)=O
計算された属性
- せいみつぶんしりょう: 184.09602564g/mol
- どういたいしつりょう: 184.09602564g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 182
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 101Ų
- 疎水性パラメータ計算基準値(XlogP): 0.2
(2R)-4-(4-nitro-1H-pyrazol-3-yl)butan-2-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1792745-5.0g |
(2R)-4-(4-nitro-1H-pyrazol-3-yl)butan-2-amine |
2227902-69-2 | 5g |
$6140.0 | 2023-05-26 | ||
Enamine | EN300-1792745-0.5g |
(2R)-4-(4-nitro-1H-pyrazol-3-yl)butan-2-amine |
2227902-69-2 | 0.5g |
$2033.0 | 2023-09-19 | ||
Enamine | EN300-1792745-1.0g |
(2R)-4-(4-nitro-1H-pyrazol-3-yl)butan-2-amine |
2227902-69-2 | 1g |
$2118.0 | 2023-05-26 | ||
Enamine | EN300-1792745-2.5g |
(2R)-4-(4-nitro-1H-pyrazol-3-yl)butan-2-amine |
2227902-69-2 | 2.5g |
$4150.0 | 2023-09-19 | ||
Enamine | EN300-1792745-0.25g |
(2R)-4-(4-nitro-1H-pyrazol-3-yl)butan-2-amine |
2227902-69-2 | 0.25g |
$1948.0 | 2023-09-19 | ||
Enamine | EN300-1792745-10.0g |
(2R)-4-(4-nitro-1H-pyrazol-3-yl)butan-2-amine |
2227902-69-2 | 10g |
$9105.0 | 2023-05-26 | ||
Enamine | EN300-1792745-1g |
(2R)-4-(4-nitro-1H-pyrazol-3-yl)butan-2-amine |
2227902-69-2 | 1g |
$2118.0 | 2023-09-19 | ||
Enamine | EN300-1792745-5g |
(2R)-4-(4-nitro-1H-pyrazol-3-yl)butan-2-amine |
2227902-69-2 | 5g |
$6140.0 | 2023-09-19 | ||
Enamine | EN300-1792745-0.1g |
(2R)-4-(4-nitro-1H-pyrazol-3-yl)butan-2-amine |
2227902-69-2 | 0.1g |
$1863.0 | 2023-09-19 | ||
Enamine | EN300-1792745-0.05g |
(2R)-4-(4-nitro-1H-pyrazol-3-yl)butan-2-amine |
2227902-69-2 | 0.05g |
$1779.0 | 2023-09-19 |
(2R)-4-(4-nitro-1H-pyrazol-3-yl)butan-2-amine 関連文献
-
Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
-
Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
-
3. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
-
Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
-
Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
-
Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
-
Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057
-
Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
-
Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
-
10. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
(2R)-4-(4-nitro-1H-pyrazol-3-yl)butan-2-amineに関する追加情報
Comprehensive Overview of (2R)-4-(4-nitro-1H-pyrazol-3-yl)butan-2-amine (CAS No. 2227902-69-2)
(2R)-4-(4-nitro-1H-pyrazol-3-yl)butan-2-amine is a chiral organic compound with a molecular structure that combines a nitro-substituted pyrazole ring and an amine-functionalized butane chain. This unique combination of functional groups makes it a subject of interest in pharmaceutical research, particularly in the development of targeted therapies. The CAS No. 2227902-69-2 serves as a critical identifier for researchers and regulatory bodies, ensuring precise communication in scientific literature and databases.
The compound's chiral center at the (2R) position is a key feature, as enantioselectivity often plays a pivotal role in biological activity. Researchers are increasingly focusing on chiral molecules like (2R)-4-(4-nitro-1H-pyrazol-3-yl)butan-2-amine due to their potential to reduce off-target effects in drug design. This aligns with the growing demand for precision medicine, a hot topic in 2024, where patients and healthcare providers seek therapies with fewer side effects and higher efficacy.
In synthetic chemistry, the 4-nitro-1H-pyrazole moiety is notable for its electron-withdrawing properties, which can influence the reactivity of adjacent functional groups. This characteristic is leveraged in catalysis and material science, areas gaining traction in academic and industrial research. The butan-2-amine segment further enhances the compound's versatility, enabling modifications for solubility or binding affinity optimization.
From an analytical perspective, CAS No. 2227902-69-2 is often characterized using techniques like HPLC, NMR, and mass spectrometry. These methods are essential for quality control in pharmaceutical manufacturing, another trending topic as regulatory agencies worldwide tighten standards for drug purity and safety. The compound's nitro group also allows for detection via UV spectroscopy, a cost-effective approach favored in high-throughput screening.
Environmental and sustainability considerations are increasingly shaping chemical research. The stability and degradation pathways of (2R)-4-(4-nitro-1H-pyrazol-3-yl)butan-2-amine are under scrutiny to ensure compliance with green chemistry principles. This reflects broader societal concerns about eco-friendly pharmaceuticals, a frequent search query among environmentally conscious consumers and researchers.
In drug discovery, the pyrazole ring is a privileged scaffold due to its prevalence in bioactive molecules. The 4-nitro substitution pattern in this compound may offer unique interactions with biological targets, a hypothesis driving current structure-activity relationship (SAR) studies. Such investigations are central to answering common search engine queries like "how do nitro groups affect drug metabolism?" or "what are the latest advances in heterocyclic drug design?"
Patent landscapes reveal growing interest in chiral amine derivatives, with CAS No. 2227902-69-2 appearing in applications related to kinase inhibition and neurological disorders. This connects to popular health-related searches about neurodegenerative diseases and personalized treatment options. The compound's potential as a building block for small molecule therapeutics positions it at the forefront of medicinal chemistry innovation.
Handling and storage of (2R)-4-(4-nitro-1H-pyrazol-3-yl)butan-2-amine require standard laboratory precautions for nitro-containing compounds. While not classified as hazardous under most jurisdictions, its thermal stability and compatibility with common solvents are frequently studied parameters, addressing practical questions often searched by laboratory technicians and process chemists.
The global market for fine chemicals and pharmaceutical intermediates continues to expand, with compounds like 2227902-69-2 seeing increased demand. Supply chain transparency and synthetic route optimization are critical considerations, topics that dominate industry discussions and search trends among procurement specialists and synthetic chemists.
Future research directions for (2R)-4-(4-nitro-1H-pyrazol-3-yl)butan-2-amine may explore its applications beyond traditional pharmaceuticals, such as in agrochemicals or functional materials. This versatility responds to the interdisciplinary nature of modern chemical research, a theme prevalent in academic search behavior and conference proceedings worldwide.
2227902-69-2 ((2R)-4-(4-nitro-1H-pyrazol-3-yl)butan-2-amine) 関連製品
- 952974-05-9(2-5-oxo-7-(propan-2-yl)-2H,3H,5H-1,3thiazolo3,2-apyrimidin-3-yl-N-(3,4,5-trimethoxyphenyl)acetamide)
- 1213309-10-4((2R)-2-amino-2-(2-fluoro-4-methylphenyl)ethan-1-ol)
- 125789-08-4(5-Chloro-1H-imidazol-2-amine)
- 1937-66-2(11-DOCOSENOIC ACID, METHYL ESTER, (Z)-)
- 5380-80-3(2,3-dihydro-1-benzofuran-3-ol)
- 1805542-97-5(3-(Difluoromethyl)-6-hydroxy-2-iodopyridine-5-carbonyl chloride)
- 1805870-89-6(2-Bromo-7-chloro-1H-benzimidazole-4-acetic acid)
- 2171768-12-8(3-amino-3-(3-fluoro-2-hydroxypropyl)-1lambda6-thietane-1,1-dione)
- 946220-61-7(2,5-difluoro-N-1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-ylbenzene-1-sulfonamide)
- 25632-28-4(9,10-Anthracenedione,1,5-dihydroxy-4,8-bis(phenylamino)-)




